alpha-Isowighteone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

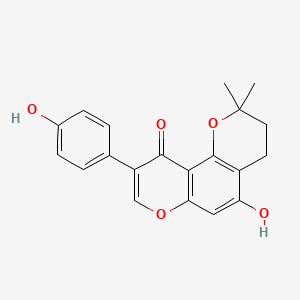

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGNQQLBHOTANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

alpha-Isowighteone IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on alpha-Isowighteone, a flavonoid compound. The guide clarifies its chemical identity and presents the limited publicly available data regarding its biological activities.

Chemical Identity

A precise understanding of a compound's chemical identity is fundamental for research and development. There has been notable confusion in scientific literature and commercial listings between this compound and a related isomer, Isowighteone. This guide pertains specifically to This compound .

| Identifier | Information |

| IUPAC Name | 3,4-Dihydro-5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-2H,10H-benzo[1,2-b:3,4-b']dipyran-10-one |

| CAS Number | 65388-03-6[1][2][3] |

| Molecular Formula | C₂₀H₁₈O₅ |

| Synonym | α-Isowighteone |

It is crucial to distinguish this compound from Isowighteone , which has the CAS number 68436-47-5 and the IUPAC name 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one. The majority of published research on biological activity, including signaling pathways such as the HSP90AA1-mediated PI3K-Akt pathway in vascular calcification, pertains to Isowighteone and not this compound.

Biological Activity and Signaling Pathways

Detailed information regarding the biological activity and associated signaling pathways of this compound is sparse in publicly accessible scientific literature.

One source suggests that this compound is investigated for its potential antioxidative and anti-inflammatory properties.[4] The compound is reportedly used in cellular models to explore its effects on biochemical pathways related to oxidative stress and inflammation.[4] However, the specific molecular targets, mechanisms of action, and the signaling pathways modulated by this compound have not been elucidated in the available literature.

Experimental Protocols and Quantitative Data

A comprehensive search for detailed experimental protocols and quantitative data for this compound did not yield specific results. To fulfill the core requirements of an in-depth technical guide, such data would be essential. This includes, but is not limited to:

-

In vitro and in vivo experimental designs

-

Assay methodologies

-

Pharmacokinetic and pharmacodynamic data

-

Dose-response curves and IC₅₀ values

The absence of this information in the public domain prevents the creation of detailed tables and experimental workflows for this compound at this time.

Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific data on the signaling pathways and experimental workflows associated with this compound, the creation of Graphviz diagrams as requested is not feasible.

Conclusion

This compound is a distinct chemical entity from the more extensively studied Isowighteone. While there are indications of its potential as an antioxidant and anti-inflammatory agent, there is a significant gap in the scientific literature regarding its specific biological activities, mechanism of action, and associated signaling pathways. Further research is required to characterize this compound and provide the detailed technical information necessary for its consideration in research and drug development. Professionals are advised to exercise caution and ensure they are referencing the correct isomeric form in their studies.

References

α-Isowighteone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Isowighteone, a prenylated isoflavone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it is a secondary metabolite found in a variety of plant species. This technical guide provides an in-depth overview of the natural sources of α-Isowighteone, detailed methodologies for its isolation, and an exploration of its known biological activities, with a focus on its interaction with cellular signaling pathways.

Natural Sources of α-Isowighteone

α-Isowighteone has been identified and isolated from several plant species, primarily within the Fabaceae (legume) and Moraceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The table below summarizes the key natural sources of α-Isowighteone.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Ficus mucuso | Moraceae | Figs | [1] |

| Piscidia piscipula | Fabaceae | Not Specified | [1] |

| Glycyrrhiza uralensis (Licorice) | Fabaceae | Roots | [1] |

| Erythrina variegata | Fabaceae | Stem Bark | |

| Erythrina indica | Fabaceae | Stem Bark |

Isolation Methodologies

The isolation of α-Isowighteone from its natural sources typically involves a multi-step process encompassing extraction and chromatography. The following protocol is a representative example based on established methods for the isolation of prenylated isoflavones from plant material.

Experimental Protocol: Isolation of α-Isowighteone from Glycyrrhiza uralensis Roots

This protocol provides a general framework. Optimization of solvent ratios and chromatographic conditions may be necessary to maximize yield and purity.

1. Plant Material Preparation:

-

Air-dry the roots of Glycyrrhiza uralensis at room temperature until a constant weight is achieved.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (EtOH) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Monitor the presence of α-Isowighteone in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 9:1 v/v) and visualization under UV light. α-Isowighteone is expected to be concentrated in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and analyze by TLC to pool fractions containing α-Isowighteone.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the enriched fractions using a C18 reverse-phase preparative HPLC column.

-

Use a mobile phase gradient of methanol and water.

-

Monitor the elution profile with a UV detector at a wavelength of approximately 260 nm.

-

Collect the peak corresponding to α-Isowighteone.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Recent studies have elucidated the role of α-Isowighteone in cellular signaling, particularly in the context of vascular health. It has been demonstrated that α-Isowighteone can attenuate vascular calcification by targeting the Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1)-mediated Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2][3]

HSP90AA1/PI3K/Akt Signaling Pathway

The diagram below illustrates the inhibitory effect of α-Isowighteone on the HSP90AA1/PI3K/Akt signaling cascade, which ultimately leads to the suppression of osteogenic gene expression.

Caption: α-Isowighteone inhibits the HSP90AA1/PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for the isolation of α-Isowighteone from a natural source.

Caption: General workflow for the isolation of α-Isowighteone.

Conclusion

α-Isowighteone represents a promising natural product with well-defined biological activity. The methodologies outlined in this guide provide a foundation for its extraction, isolation, and purification for further research and development. The elucidation of its inhibitory effects on the HSP90AA1/PI3K/Akt signaling pathway opens new avenues for its investigation as a potential therapeutic agent for conditions such as vascular calcification. Further studies are warranted to explore its full pharmacological potential and to develop optimized and scalable isolation protocols.

References

- 1. Isowighteone | C20H18O5 | CID 5494866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression [frontiersin.org]

- 3. Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of alpha-Isowighteone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of alpha-Isowighteone, a flavonoid known for its potential therapeutic properties. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters in their laboratories. Additionally, a relevant biological signaling pathway influenced by this compound is visualized to provide context for its application in research and drug development.

Introduction to this compound

This compound is a flavonoid compound that has been isolated from plants such as Sophora flavescens. Like many flavonoids, it is being investigated for a variety of biological activities. A critical physicochemical property for its study and application in drug development is its solubility in various solvents, which influences its formulation, bioavailability, and efficacy.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Polarity Type |

| Chloroform | Soluble[2][3] | Non-polar |

| Dichloromethane | Soluble[2][3] | Polar aprotic |

| Ethyl Acetate | Soluble[2][3] | Polar aprotic |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] | Polar aprotic |

| Acetone | Soluble[2][3] | Polar aprotic |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited sources.

Experimental Protocol for Determining Equilibrium Solubility

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a solvent of choice.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected organic solvent (HPLC grade)

-

Temperature-controlled shaker or incubator

-

Sealed glass vials or flasks

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker. Allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound for each standard and the sample.

-

-

Data Analysis:

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

-

Reporting:

-

Report the solubility in appropriate units, such as mg/mL or mol/L, along with the temperature at which the measurement was performed.

-

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Biological Context: A Relevant Signaling Pathway

Understanding the biological pathways affected by a compound is crucial for drug development. Isowighteone has been shown to attenuate vascular calcification by targeting the HSP90AA1-mediated PI3K-Akt signaling pathway. This provides a mechanistic insight into its potential therapeutic applications.

Caption: Inhibition of the HSP90AA1/PI3K/Akt pathway by this compound.

References

Alpha-Isowighteone: An In-Depth Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature regarding the specific stability and degradation profile of alpha-Isowighteone. This guide synthesizes general knowledge of isoflavone and prenylated flavonoid stability to provide a comprehensive theoretical framework and recommended experimental approaches.

Introduction

This compound is a prenylated isoflavone, a class of compounds known for their potential biological activities.[1] As with any compound under investigation for pharmaceutical or nutraceutical applications, understanding its stability and degradation profile is critical for formulation development, shelf-life determination, and ensuring safety and efficacy. This document provides a technical overview of the known physicochemical properties of this compound and a guide to assessing its stability based on the behavior of structurally related isoflavones.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate analytical methods and understanding its behavior in various formulations.

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | [2] |

| Molecular Formula | C₂₀H₁₈O₅ | [2] |

| Molecular Weight | 338.35 g/mol | [3] |

| CAS Number | 68436-47-5 | [2] |

| Appearance | Yellow powder | [3] |

| Melting Point | 171 - 172 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4] |

| pKa (Predicted) | 7.18 ± 0.40 | [3] |

Forced Degradation Studies: A Framework for this compound

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Based on the general behavior of isoflavones, the following conditions are recommended for investigating the stability of this compound.

General Experimental Protocol for Forced Degradation

A generalized workflow for conducting forced degradation studies on this compound is depicted below.

References

An In-depth Technical Guide on the Core Mechanism of Action of alpha-Isowighteone

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Isowighteone, a prenylated isoflavonoid, has emerged as a promising therapeutic agent with a primary mechanism of action centered on the attenuation of vascular calcification. This technical guide delineates the core molecular pathways influenced by this compound, with a particular focus on its interaction with the Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1)-mediated Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade. This document provides a comprehensive overview of the current understanding of this compound's mechanism, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the HSP90AA1-PI3K/Akt Signaling Pathway in Vascular Calcification

The principal therapeutic effect of this compound lies in its ability to mitigate vascular calcification, a process characterized by the deposition of calcium phosphate crystals in the vessel walls, leading to arterial stiffness and cardiovascular complications. Research indicates that this compound exerts its anti-calcification effects by directly targeting HSP90AA1.[1]

HSP90AA1 is a molecular chaperone crucial for the stability and function of numerous signaling proteins, including key components of the PI3K/Akt pathway. By inhibiting HSP90AA1, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins, PI3K and Akt. This, in turn, attenuates the downstream signaling cascade that promotes the osteogenic differentiation of vascular smooth muscle cells (VSMCs), a critical step in the pathogenesis of vascular calcification.[1][2]

The inhibition of the PI3K/Akt pathway by this compound leads to a significant downregulation of key osteogenic transcription factors, including Runt-related transcription factor 2 (RUNX2) and Bone Morphogenetic Protein 2 (BMP2).[1][3] This suppression of osteogenic programming in VSMCs effectively reduces the formation of calcified nodules.

A therapeutic concentration of 50 μM of isowighteone has been shown to be effective in in-vitro studies investigating these pathways.[4][5]

Quantitative Data Summary

While comprehensive dose-response studies are still emerging, the available data from molecular docking and in vitro experiments provide insights into the potency of this compound.

Table 1: Molecular Docking Binding Energies of this compound with Key Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| HSP90AA1 | 1BYQ | -8.5 |

| BCL2 | 2XA0 | -7.9 |

| EGFR | 5u3 | -7.5 |

| ESR1 | 1A52 | -6.9 |

Data derived from molecular docking studies, indicating a strong binding affinity of this compound to its targets, particularly HSP90AA1.[1][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

The following diagram illustrates the inhibitory effect of this compound on the HSP90AA1-mediated PI3K/Akt signaling pathway in VSMCs.

Experimental Workflow for Investigating this compound's Effect on Vascular Calcification

This diagram outlines a typical experimental workflow to assess the anti-calcification properties of this compound.

Detailed Experimental Protocols

Cell Culture and Induction of Calcification

Human aortic smooth muscle cells (HASMCs) are a relevant cell line for these studies.[1]

-

Culture Medium: α-MEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin.[1]

-

Induction of Calcification: To induce an osteogenic environment, the culture medium is supplemented with high phosphate levels.

Alizarin Red S Staining for Calcium Deposition

This assay is used to visualize and quantify the extent of calcification.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Washing: Rinse the cells with deionized water.

-

Staining: Incubate the cells with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Washing: Wash thoroughly with deionized water to remove non-specific staining.

-

Visualization: Visualize the orange-red calcium deposits under a light microscope.

-

Quantification (Optional): To quantify, destain the cells using 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at approximately 562 nm.[1][6]

Quantitative Real-Time PCR (qRT-PCR)

Used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using SYBR Green or a probe-based method with specific primers for the target genes.

-

Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or β-actin) and calculate the relative fold change in expression.

Western Blot Analysis

Used to determine the protein levels and phosphorylation status of key signaling molecules.

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions are suggested starting points and should be optimized:

-

Anti-HSP90AA1

-

Anti-PI3K

-

Anti-phospho-PI3K

-

Anti-Akt

-

Anti-phospho-Akt (Ser473)

-

Anti-RUNX2

-

Anti-BMP2

-

Anti-β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Concluding Remarks

This compound demonstrates significant therapeutic potential, primarily through its targeted inhibition of the HSP90AA1-mediated PI3K/Akt signaling pathway, which plays a crucial role in the pathological process of vascular calcification. The provided experimental framework offers a robust starting point for further investigation into the nuanced mechanisms of this promising natural compound. Future research should focus on elucidating a more detailed dose-response relationship and further exploring its effects on other relevant signaling pathways to fully characterize its therapeutic utility.

References

- 1. Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - Primers sequences utilized for qRT-PCR. - figshare - Figshare [figshare.com]

α-Isowighteone: A Technical Guide to a Promising Prenylated Isoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Isowighteone, a prenylated isoflavone found in various medicinal plants, is emerging as a significant bioactive compound with a range of therapeutic potentials. Its unique chemical structure, featuring a dimethylallyl (prenyl) group, distinguishes it from more common isoflavones like genistein and daidzein, and is critical to its biological activities. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, particularly in the context of vascular health, and its potential anti-inflammatory, anti-diabetic, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound, more commonly known in scientific literature as Isowighteone, is a naturally occurring isoflavonoid.[1] It belongs to the class of 7-hydroxyisoflavones and is structurally defined as 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one.[1] The presence of the lipophilic prenyl group on the B-ring is a key determinant of its enhanced biological efficacy compared to its non-prenylated counterparts.

This compound has been isolated from several plant species, including those from the Ficus, Glycyrrhiza, and Flemingia genera.[1] Traditionally, plants containing these compounds have been used in folk medicine, hinting at their therapeutic properties. Modern research is now beginning to elucidate the specific molecular mechanisms through which this compound exerts its effects.

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities, with the most robust evidence centered on its role in cardiovascular health. Emerging data also points towards its potential as an anti-inflammatory, anti-diabetic, and cytotoxic agent.

Attenuation of Vascular Calcification

Vascular calcification (VC) is a pathological process involving the deposition of calcium phosphate crystals in blood vessels, leading to increased arterial stiffness and cardiovascular mortality. Recent studies have identified this compound as a potent inhibitor of this process.

The primary mechanism involves the inhibition of the HSP90AA1/PI3K/Akt signaling pathway .[2] this compound has been shown to downregulate the expression of Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[2] HSP90AA1 is a molecular chaperone that stabilizes key signaling proteins, including downstream effectors of the PI3K/Akt pathway.[2] By inhibiting HSP90AA1, this compound disrupts the activation of this critical pathway, which in turn suppresses the osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs) and reduces calcium deposition.[2] A therapeutic concentration of 50 μM has been shown to be effective in these studies.[3]

Figure 1: this compound inhibits vascular calcification via the HSP90AA1/PI3K/Akt pathway.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Isoflavones are known to possess anti-inflammatory properties, often by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4]

-

NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Hydrogenated isoflavones have been shown to block this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB.[4]

-

MAPK Pathway: The MAPK cascades (including p38, ERK, and JNK) are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators. Isoflavones can attenuate the phosphorylation of these kinases, thereby dampening the inflammatory response.[4]

While direct quantitative data for this compound's anti-inflammatory action is limited, related isoflavones like genistein, daidzein, and glycitein have been shown to suppress nitric oxide (NO) production in LPS-activated macrophages with an IC50 value of approximately 50 µM.[5]

Figure 2: Probable inhibition of NF-κB and MAPK pathways by this compound in macrophages.

Potential Anti-Diabetic and Anticancer Activities

The broader class of isoflavones is well-studied for its potential in managing type 2 diabetes and various cancers.

-

Anti-Diabetic: A key therapeutic target for type 2 diabetes is the inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down carbohydrates into absorbable glucose.[6] By inhibiting this enzyme, postprandial hyperglycemia can be controlled. Many flavonoids have demonstrated potent α-glucosidase inhibitory activity.[6]

-

Anticancer: Isoflavones have been shown to exert cytotoxic effects on various cancer cell lines.[7] For instance, the prenylated isoflavonoid kievitone inhibits the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines with IC50 values ranging from 5-18 µM.[8] The mechanisms are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer cell proliferation and survival.[7]

Quantitative Data Summary

While specific quantitative data for this compound is limited in some areas, the following table summarizes available data for it and closely related isoflavones to provide a comparative perspective.

| Compound/Class | Biological Activity | Target/Assay | Cell Line / System | IC50 / Effective Conc. | Reference |

| This compound | Anti-Vascular Calcification | PI3K/Akt Phosphorylation | Human Aortic Smooth Muscle Cells | 50 µM (Effective Conc.) | [3] |

| Isoflavones (Genistein, Daidzein) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | ~50 µM | [5] |

| Kievitone (Prenylated Isoflavone) | Anticancer / Cytotoxicity | Cell Proliferation | MCF-7, T47D, SKBR3 Breast Cancer | 5 - 18 µM | [8] |

| Various Flavonoids | Anti-diabetic | α-Glucosidase Inhibition | In vitro enzyme assay | Varies widely | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification Workflow

A general workflow for isolating prenylated isoflavones like this compound from plant sources such as Flemingia macrophylla is outlined below.

Figure 3: General workflow for the isolation of this compound from a plant source.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve. Calculate the percentage inhibition relative to the LPS-only control.

Western Blot for PI3K/Akt Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of PI3K and Akt.[2][9]

-

Cell Culture and Treatment: Culture human aortic smooth muscle cells (HASMCs) and treat with an osteogenic medium to induce calcification. Treat a subset of cells with this compound (50 µM) for a specified time (e.g., 48 hours).

-

Protein Extraction: Lyse the cells using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total-PI3K, phospho-PI3K, total-Akt, phospho-Akt, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the changes in protein phosphorylation.

Structure-Activity Relationship (SAR)

The biological activity of isoflavones is highly dependent on their chemical structure. The addition of a prenyl group, as seen in this compound, is a critical feature that often enhances potency.

-

Lipophilicity: The prenyl group significantly increases the lipophilicity of the isoflavone molecule. This enhanced lipophilicity is thought to improve membrane permeability, allowing the compound to more effectively reach intracellular targets.

-

Receptor/Enzyme Binding: The bulky and flexible prenyl chain can provide additional hydrophobic interactions within the binding pockets of target proteins (enzymes, receptors), leading to higher affinity and more potent inhibition or modulation.

-

Location of Prenylation: The position of the prenyl group on the isoflavone skeleton can influence its activity profile. For this compound, the prenyl group is at the 3' position of the B-ring. Different positions can lead to varied interactions with biological targets.

Figure 4: Structure-activity relationship of prenylation on isoflavone bioactivity.

Conclusion and Future Perspectives

This compound is a prenylated isoflavone with significant, demonstrated therapeutic potential, particularly in the prevention of vascular calcification through its targeted inhibition of the HSP90AA1/PI3K/Akt pathway. Its structural features suggest it likely possesses a wider range of activities, including anti-inflammatory, anti-diabetic, and anticancer effects, consistent with other members of the prenylated flavonoid class.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Quantitative SAR studies to elucidate the precise contribution of the prenyl group to its various biological activities.

-

In vivo efficacy studies to validate the in vitro findings for its anti-inflammatory, anti-diabetic, and anticancer properties.

-

Pharmacokinetic and toxicological profiling to assess its suitability as a clinical candidate.

-

Synthesis of analogues to optimize potency and selectivity for specific molecular targets.

This guide provides a foundational resource for these future investigations, consolidating the current knowledge and outlining the key experimental approaches necessary to fully explore the therapeutic promise of this compound.

References

- 1. Isowighteone | C20H18O5 | CID 5494866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammation of hydrogenated isoflavones in LPS-stimulated RAW264.7 cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Assay Protocols for Alpha-Isowighteone: A Guide for Researchers

Abstract

Alpha-Isowighteone, a prenylated isoflavone found in plants such as Sophora flavescens, has garnered interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals investigating the biological activities of this compound. The protocols cover methodologies for assessing its anti-inflammatory, anticancer, and cell signaling effects. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Introduction

This compound is a flavonoid compound that has demonstrated a range of biological activities, including anti-inflammatory and potential anticancer effects. Its mechanism of action is an active area of research, with studies pointing towards its interaction with key cellular signaling pathways. This document outlines detailed protocols for investigating these effects in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 338.4 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound has been shown to exert its effects through the modulation of specific signaling pathways. A key identified mechanism is the inhibition of the HSP90AA1-mediated PI3K/Akt signaling pathway, which is crucial in cellular processes like proliferation and survival.

PI3K/Akt Signaling Pathway Inhibition

In vitro studies have demonstrated that this compound can inhibit the phosphorylation of PI3K and Akt in vascular smooth muscle cells. A therapeutic concentration of 50 μM has been shown to be effective in these studies.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not widely published across all potential applications, the following table summarizes known effective concentrations and provides a template for recording experimental findings.

| Assay | Cell Line | Parameter | IC₅₀ / Effective Concentration |

| Anti-calcification | Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of calcification | 50 μM (therapeutic concentration) |

| Cytotoxicity | e.g., MCF-7, A549, etc. | Cell Viability | Data to be determined |

| Anti-inflammatory | RAW 264.7 | Nitric Oxide Production | Data to be determined |

| Enzyme Inhibition | e.g., COX-2, 5-LOX, etc. | Enzyme Activity | Data to be determined |

Experimental Protocols

The following are detailed protocols for evaluating the in vitro effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), a vehicle control group (LPS + DMSO), and a positive control group (LPS + a known inhibitor).

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production by this compound and calculate the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol details the investigation of this compound's effect on the PI3K/Akt signaling pathway.

Materials:

-

This compound

-

Human Aortic Smooth Muscle Cells (HASMCs) or another relevant cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-HSP90AA1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound (e.g., 50 μM) for a specified time (e.g., 24 hours). Include an untreated control.

-

Protein Extraction: Lyse the cells with lysis buffer, and quantify the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the protein expression levels between the treated and untreated groups.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the in vitro evaluation of this compound. By following these detailed methodologies, researchers can effectively investigate its anticancer, anti-inflammatory, and cell signaling properties, contributing to a deeper understanding of its therapeutic potential.

Application Notes and Protocols for Alpha-Isowighteone Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Isowighteone is a prenylated isoflavone, a class of phytoestrogens known for their potential therapeutic properties.[1][2][3] Emerging research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][4] A notable mechanism of action involves the modulation of the HSP90AA1-mediated PI3K/Akt signaling pathway, suggesting its potential in conditions like vascular calcification.[5][6] As a phytoestrogen, it is also presumed to interact with estrogen receptors, influencing downstream cellular processes.[2][3][7][8][9][10]

These application notes provide a comprehensive guide to designing and implementing cell-based assays to investigate the bioactivity of this compound. The protocols outlined below are designed to be robust and reproducible, enabling researchers to effectively screen and characterize the compound's mechanism of action.

Application Notes

A variety of cell-based assays can be employed to elucidate the biological effects of this compound. The selection of a specific assay will depend on the research question and the expected biological response.

-

Cell Viability and Cytotoxicity Assay: This is a fundamental initial screen to determine the concentration range at which this compound affects cell viability. Assays like the MTT or ATP-based assays are commonly used to measure metabolic activity as an indicator of viable cells.[11][12] This helps in identifying cytotoxic concentrations and establishing a therapeutic window for subsequent functional assays.

-

Estrogen Receptor Signaling Assay: Given that this compound is a phytoestrogen, it is crucial to assess its interaction with estrogen receptors (ERα and ERβ).[2] Reporter gene assays, where cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase), are ideal for this purpose.[7][8][9][10] An increase in reporter gene expression in the presence of this compound would indicate agonistic activity, while a decrease in the presence of a known estrogen like 17β-estradiol would suggest antagonistic activity.

-

Anti-inflammatory Assay: To investigate the anti-inflammatory properties of this compound, cell-based models of inflammation can be utilized.[13][14][15] Macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) can be stimulated with an inflammatory agent like lipopolysaccharide (LPS). The anti-inflammatory effect of this compound can then be quantified by measuring the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the cell culture supernatant using ELISA or other immunoassays.

-

Antioxidant Activity Assay: The antioxidant potential of this compound can be assessed by its ability to mitigate oxidative stress in cells. Cells can be pre-treated with this compound and then challenged with an oxidizing agent like hydrogen peroxide (H₂O₂). The antioxidant effect can be determined by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

-

Apoptosis Assay: To determine if this compound induces programmed cell death, particularly relevant in cancer research, apoptosis assays are employed.[16][17] Methods like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays can also be used to measure the activation of key executioner caspases (e.g., caspase-3/7).

-

PI3K/Akt Pathway Inhibition Assay: Based on existing literature, a key mechanism of this compound is the inhibition of the PI3K/Akt pathway.[5][6] This can be investigated using Western blotting to measure the phosphorylation status of key proteins in this pathway, such as Akt and its downstream targets. A decrease in the phosphorylation of these proteins in the presence of this compound would confirm its inhibitory effect.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Selected cell line (e.g., MCF-7, RAW 264.7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| Control | 1.25 | 100 |

| 1 | 1.22 | 97.6 |

| 10 | 1.15 | 92.0 |

| 25 | 0.98 | 78.4 |

| 50 | 0.65 | 52.0 |

| 100 | 0.32 | 25.6 |

Estrogen Receptor Signaling Assay (Luciferase Reporter Assay)

Objective: To assess the estrogenic or anti-estrogenic activity of this compound.

Materials:

-

ER-positive cell line (e.g., MCF-7)

-

ERE-luciferase reporter plasmid

-

Transfection reagent

-

Phenol red-free medium supplemented with charcoal-stripped serum

-

This compound

-

17β-Estradiol (positive control)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.

-

After 24 hours, treat the cells with various concentrations of this compound, 17β-estradiol, or a combination of both in phenol red-free medium.

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to the control plasmid activity.

Data Presentation:

| Treatment | Concentration (nM) | Luciferase Activity (RLU) | Fold Induction |

| Vehicle | - | 1500 | 1.0 |

| 17β-Estradiol | 10 | 15000 | 10.0 |

| This compound | 100 | 4500 | 3.0 |

| This compound | 1000 | 9000 | 6.0 |

| 17β-Estradiol + this compound | 10 + 1000 | 12000 | 8.0 |

Anti-inflammatory Assay (Cytokine Measurement)

Objective: To evaluate the anti-inflammatory effects of this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50 | 20 |

| LPS (1 µg/mL) | 1200 | 800 |

| LPS + this compound (10 µM) | 850 | 550 |

| LPS + this compound (25 µM) | 400 | 250 |

| LPS + this compound (50 µM) | 200 | 100 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

| Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |

| Control | 95 | 2 | 1 | 2 |

| 25 | 70 | 15 | 10 | 5 |

| 50 | 40 | 35 | 20 | 5 |

| 100 | 15 | 50 | 30 | 5 |

Visualizations

References

- 1. Isowighteone | C20H18O5 | CID 5494866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]

- 10. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 13. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]

- 16. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

Application Notes: Determining the Anticancer Activity of α-Isowighteone by IC50 Measurement

These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of α-Isowighteone in various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Introduction to α-Isowighteone

α-Isowighteone is a naturally occurring isoflavonoid compound. Isoflavones, a class of phytoestrogens, have garnered significant attention in cancer research due to their potential to modulate various signaling pathways involved in tumor cell proliferation, survival, and metastasis. Several studies on related isoflavones have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, making α-Isowighteone a compound of interest for anticancer drug discovery.[1]

Mechanisms of Action of Isoflavones in Cancer

The anticancer effects of isoflavones are often attributed to their ability to interfere with critical cellular processes required for cancer cell survival and growth. The two primary mechanisms are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Isoflavones can trigger apoptosis through multiple signaling cascades. This often involves the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction.[2][3] The process typically proceeds via the intrinsic (mitochondrial) pathway, characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.[2] Additionally, isoflavones can inhibit pro-survival pathways like PI3K/Akt and NF-κB, further sensitizing cancer cells to apoptosis.[4][5]

References

- 1. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lupiwighteone induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycitein induces reactive oxygen species-dependent apoptosis and G0/G1 cell cycle arrest through the MAPK/STAT3/NF-κB pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of nuclear factor kappaB by soy isoflavone genistein contributes to increased apoptosis induced by chemotherapeutic agents in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for alpha-Isowighteone In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of alpha-Isowighteone (also referred to as Isowighteone) in a murine model of vascular calcification. The protocols and data presented are derived from a key study demonstrating its therapeutic potential by targeting the HSP90AA1-mediated PI3K-Akt signaling pathway.

Summary of In Vivo Effects

This compound has been shown to effectively attenuate vascular calcification in a mouse model. Oral administration of this isoflavonoid compound resulted in a significant reduction in aortic calcification without adverse effects on the body weight of the animals, suggesting a favorable safety profile. The therapeutic effects are attributed to its ability to downregulate the expression of osteogenic genes and suppress the HSP90AA1/PI3K/Akt signaling pathway.[1][2][3]

Quantitative Data from Animal Models

The following tables summarize the key quantitative findings from the in vivo study of this compound in a vitamin D3-induced vascular calcification mouse model.

Table 1: Effect of this compound on Aortic Calcification

| Treatment Group | Calcium Content (μmol/g tissue) |

| Control | Low (baseline) |

| VC Model | Significantly elevated |

| VC Model + this compound | Markedly attenuated |

VC: Vascular Calcification

Table 2: Effect of this compound on Osteogenic Gene Expression in Aortic Tissue

| Gene | VC Model vs. Control | VC Model + this compound vs. VC Model |

| RUNX2 | Upregulated | Suppressed |

| BMP2 | Upregulated | Suppressed |

| MSX2 | Upregulated | Suppressed |

| HSP90AA1 | Upregulated | Downregulated |

Experimental Protocols

Animal Model of Vascular Calcification

A mouse model of vascular calcification (VC) is established to investigate the in vivo efficacy of this compound.[2]

-

Animals: Male C57BL/6J mice, 8 weeks old.

-

Induction of VC: Intraperitoneal injection of a high dose of vitamin D3 (ergocalciferol).

-

Treatment: this compound is administered orally. A control group receives the vehicle solution.

-

Duration: The study is conducted over a period of several weeks, with regular monitoring of the animals.

-

Endpoint Analysis: At the end of the study period, aortic tissues are collected for analysis.

Quantification of Aortic Calcification

-

Alizarin Red S Staining:

-

Excise the aortas and fix them in 4% paraformaldehyde.

-

Wash the tissues with phosphate-buffered saline (PBS).

-

Stain the aortas with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

-

Destain with PBS.

-

Image the aortas to visualize calcium deposits.

-

-

Calcium Content Assay:

-

Lyse the aortic tissues.

-

Use a commercial calcium colorimetric assay kit to measure the calcium concentration in the tissue lysates.

-

Normalize the calcium content to the tissue weight.

-

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction:

-

Homogenize aortic tissues in a suitable lysis buffer.

-

Extract total RNA using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the extracted RNA into cDNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform real-time PCR using specific primers for the target genes (RUNX2, BMP2, MSX2, HSP90AA1) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Western Blot Analysis

-

Protein Extraction:

-

Homogenize aortic tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against HSP90AA1, PI3K, p-PI3K, Akt, and p-Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in vascular calcification.

Caption: Experimental workflow for in vivo this compound studies.

References

- 1. Frontiers | Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression [frontiersin.org]

- 2. Isowighteone attenuates vascular calcification by targeting HSP90AA1-mediated PI3K-Akt pathway and suppressing osteogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of alpha-Isowighteone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of alpha-Isowighteone, a prenylated isoflavone of interest for its potential pharmacological activities. The described High-Performance Liquid Chromatography (HPLC) method is based on established analytical principles for the separation and quantification of structurally related isoflavonoids. This method is intended to serve as a robust starting point for researchers and drug development professionals, with the understanding that method validation is essential for implementation in a regulated environment. The protocol outlines instrumentation, reagent preparation, sample handling, and data analysis.

Introduction

This compound is a naturally occurring prenylated isoflavone found in various plant species. As a member of the isoflavonoid class of compounds, it shares structural similarities with well-studied isoflavones like genistein and daidzein. Isoflavonoids are known for a wide range of biological activities, making this compound a compound of interest for further investigation. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.

Experimental Protocol

This protocol is a recommended starting point and should be optimized and validated for specific applications.

2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of isoflavonoids.[1]

-

Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Volumetric Glassware: For the preparation of standards and mobile phases.

-

Syringe Filters: 0.45 µm pore size, for sample filtration prior to injection.

2.2. Reagents and Standards

-

This compound analytical standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Methanol (MeOH): HPLC grade.

-

Formic Acid or Orthophosphoric Acid: Analytical grade, for mobile phase modification.

2.3. Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

-

Degas both mobile phases prior to use.

-

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

2.4. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a solid extract is provided below.

-

Accurately weigh the sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.

-

Centrifuge the extract to pelletize insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.5. Chromatographic Conditions

The following are recommended starting conditions and may require optimization.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm (based on typical isoflavone absorbance)[2] |

| Injection Volume | 10 µL |

Method Validation Parameters

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the sample matrix. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.[3] |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples at different concentration levels. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. An example of a table for presenting linearity data is provided below.

Table 1: Example of Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| Correlation Coefficient (r²) | ≥ 0.995 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for HPLC quantification.

Conclusion

The HPLC method outlined in this application note provides a solid foundation for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a well-established approach for the analysis of isoflavonoids. Adherence to the principles of method validation is critical to ensure the generation of accurate and reproducible data for research, development, and quality control purposes. Further optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols for alpha-Isowighteone in Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Isowighteone, a prenylated isoflavone, has emerged as a promising natural compound in the field of anti-inflammatory research. Isoflavones, a class of flavonoids abundant in medicinal plants, are recognized for their potential to modulate inflammatory pathways.[1] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of this compound, summarizing its mechanism of action and providing methodologies for in vitro evaluation.

Recent studies have highlighted the anti-inflammatory potential of isowighteone (this compound), particularly in the context of inflammation-related pathologies such as vascular calcification.[1] The primary mechanism of action appears to involve the modulation of key signaling pathways, including the PI3K/Akt pathway, and by extension, the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.[1]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound based on available literature. This data is crucial for designing experiments and understanding the potency of the compound.

| Parameter | Cell Line | Stimulant | This compound Concentration | Result |

| Cell Viability | RAW 264.7 | - | 10, 25, 50 µM | No significant cytotoxicity observed. |